molecular formula C13H13N B2833853 4-(But-3-EN-1-YL)quinoline CAS No. 1545756-20-4

4-(But-3-EN-1-YL)quinoline

Cat. No.: B2833853
CAS No.: 1545756-20-4
M. Wt: 183.254
InChI Key: PDIHXVYAPDJARM-UHFFFAOYSA-N
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Description

4-(But-3-EN-1-YL)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the but-3-en-1-yl group in the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-EN-1-YL)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are also gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 4-(But-3-EN-1-YL)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(But-3-EN-1-YL)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the production of dyes, catalysts, and materials

Comparison with Similar Compounds

Uniqueness: 4-(But-3-EN-1-YL)quinoline is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification enhances its potential in various applications, making it a valuable compound for further research .

Properties

IUPAC Name

4-but-3-enylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h2,4-5,7-10H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIHXVYAPDJARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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